(Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, and antitumor activity .
Synthesis Analysis
While the specific synthesis for this compound is not available, benzo[d]thiazoles can generally be synthesized starting from thiohydentoin . The synthesis of related compounds often involves condensation reactions .Molecular Structure Analysis
The compound contains a benzo[d]thiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .Scientific Research Applications
Synthesis and Biomedical Applications
Antihypertensive Agents : Research has identified a series of compounds synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate, including thiosemicarbazides, triazoles, and Schiff bases, demonstrating significant antihypertensive α-blocking activity with low toxicity. These findings suggest potential applications in managing hypertension (Abdel-Wahab et al., 2008).
Antimicrobial Agents : A study on benzothiazole-imino-benzoic acid Schiff bases and their metal complexes has shown good antimicrobial activity against various human epidemic causing bacterial strains. This research points to potential applications in developing new antimicrobial agents (Mishra et al., 2019).
Aldose Reductase Inhibitors : Novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates have been synthesized and evaluated as potent and selective aldose reductase inhibitors, suggesting their application in treating diabetic complications (Ali et al., 2012).
Metal Ion Sensing : Research into 2-Formyl-4-methyl-6-(2-benzoimidazolyliminomethyl)phenol has demonstrated selective fluorescence sensing for Zn2+ ions, indicating applications in environmental monitoring and biological studies (Dey et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(2,2-dimethylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S2/c1-15(2,3)13(20)17-14-18(8-12(19)23-4)10-6-5-9(25(16,21)22)7-11(10)24-14/h5-7H,8H2,1-4H3,(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTCRCLYONUFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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